5-Fluoropyrimidine-2-carbaldehyde

Descripción general

Descripción

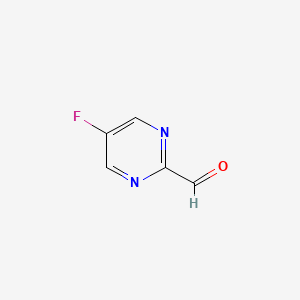

5-Fluoropyrimidine-2-carbaldehyde is a fluorinated pyrimidine derivative with the molecular formula C5H3FN2O. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom in the pyrimidine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidine-2-carbaldehyde typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with fluorinating agents such as N-fluoropyridinium salts. The reaction conditions often require the presence of a strong acid and a suitable solvent to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoropyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can react with the fluorine atom in the presence of suitable catalysts.

Major Products Formed

Oxidation: Formation of 5-fluoropyrimidine-2-carboxylic acid.

Reduction: Formation of 5-fluoropyrimidine-2-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

5-Fluoropyrimidine-2-carbaldehyde is a crucial intermediate in the synthesis of various fluorinated pyrimidine derivatives, which are known for their anticancer properties. For instance, derivatives like 5-fluorouracil (5-FU) are widely used in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells. Studies have shown that modifications of the pyrimidine structure can enhance the efficacy and reduce the toxicity associated with traditional 5-FU treatments .

Novel Drug Formulations

Recent research has indicated that compounds derived from this compound exhibit improved pharmacological profiles. For example, novel formulations incorporating polysulfurated groups have demonstrated enhanced safety and efficacy compared to standard fluoropyrimidines . These modifications allow for better cellular uptake and reduced drug resistance, making them promising candidates for further clinical development.

Synthetic Methodologies

Synthesis of Fluorinated Compounds

The compound serves as a versatile building block in organic synthesis. It can be used to create various fluorinated derivatives through reactions such as nucleophilic substitutions and condensation reactions . The ability to introduce fluorine into organic molecules is significant due to fluorine's unique electronic properties, which can influence the biological activity of the resulting compounds.

Case Study: Synthesis of 5-Fluorouracil Derivatives

A notable application involves synthesizing 5-fluorouracil derivatives using this compound as a precursor. This method allows for the incorporation of different functional groups that can enhance the compound's therapeutic profile. For instance, a study reported a new synthetic route that improved yields and reduced environmental impact by minimizing waste during the preparation process .

Toxicity and Safety Profile

While this compound exhibits beneficial properties, it is also important to consider its toxicity. According to safety data, the compound is classified as harmful if swallowed and can cause skin irritation . Understanding these safety profiles is crucial for researchers when developing new formulations or conducting biological assays.

Research on Antiviral Properties

Emerging studies suggest that fluorinated pyrimidines may possess antiviral properties, expanding their potential applications beyond oncology. Research is ongoing to explore these effects and develop antiviral agents based on this chemical framework .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development using derivatives of this compound | 5-Fluorouracil |

| Synthetic Methodologies | Building block for various fluorinated compounds | Synthesis of fluorinated drugs |

| Biological Activity | Investigating toxicity and potential antiviral properties | Fluorinated pyrimidines |

Mecanismo De Acción

The mechanism of action of 5-Fluoropyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, it may inhibit key enzymes involved in DNA synthesis and repair, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.

5-Fluorocytosine: An antifungal agent with a fluorinated pyrimidine ring.

5-Fluoropyridine-2-carbaldehyde: A structurally similar compound with a pyridine ring instead of a pyrimidine ring

Uniqueness

5-Fluoropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and a fluorine atom in the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

5-Fluoropyrimidine-2-carbaldehyde is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This compound is structurally related to other well-known fluorinated pyrimidines, such as 5-fluorouracil (5-FU), which is extensively used in cancer treatment. This article delves into the biological activity of this compound, discussing its mechanisms of action, pharmacological applications, and comparative studies with related compounds.

The primary mechanism through which this compound exerts its biological effects is through its incorporation into nucleic acids. This incorporation disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The compound acts as an inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, this compound effectively reduces the availability of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication .

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a series of analogues were tested against L1210 mouse leukemia cells, showing potent inhibition of cell proliferation with IC50 values in the nanomolar range . This suggests that this compound and its derivatives may serve as effective chemotherapeutic agents.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is essential to compare it with other fluorinated pyrimidines:

| Compound | Mechanism of Action | IC50 (nM) | Clinical Use |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Inhibits TS; incorporates into RNA/DNA | 10-100 | Solid tumors treatment |

| Capecitabine | Prodrug of 5-FU; converted in tumor cells | 20-200 | Breast and colorectal cancers |

| This compound | Inhibits TS; disrupts nucleic acid synthesis | <10 | Potential novel agent |

This table illustrates that while 5-FU and capecitabine are established treatments for various cancers, this compound shows promise as a more potent alternative based on preliminary findings.

Case Studies

- L1210 Mouse Leukemia Model : In a study evaluating the growth inhibitory activity of several fluorinated compounds, this compound analogues were shown to significantly inhibit L1210 cell proliferation. The mechanism was linked to the intracellular release of active metabolites that interfere with nucleotide synthesis .

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutics could enhance therapeutic efficacy. For example, studies have shown synergistic effects when paired with agents targeting different pathways involved in cancer cell proliferation .

Pharmacological Applications

The potential applications of this compound extend beyond oncology. Its ability to interact with nucleic acids positions it as a candidate for developing antiviral agents and other therapeutic modalities targeting nucleic acid metabolism. Moreover, its unique hydrazide group may enhance binding affinity and specificity towards biological targets compared to other fluorinated pyrimidines .

Propiedades

IUPAC Name |

5-fluoropyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJXSFMYANTTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696196 | |

| Record name | 5-Fluoropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935667-50-8 | |

| Record name | 5-Fluoropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.